4-(2-(Benzyloxy)phenoxy)butan-1-ol
Description
4-(2-(Benzyloxy)phenoxy)butan-1-ol is a phenolic ether derivative characterized by a butanol chain linked to a phenoxy group substituted with a benzyloxy moiety at the ortho (2-) position.
Properties
IUPAC Name |
4-(2-phenylmethoxyphenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-12-6-7-13-19-16-10-4-5-11-17(16)20-14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPIRLLRMZWQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyloxy)phenoxy)butan-1-ol typically involves the reaction of 4-benzyloxy-1-butanol with 2-bromophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyloxy group acts as a nucleophile, attacking the electrophilic carbon of the bromophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(2-(Benzyloxy)phenoxy)butan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Benzyloxy)phenoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(2-(benzyloxy)phenoxy)butanal or 4-(2-(benzyloxy)phenoxy)butanoic acid.
Reduction: Formation of 4-(2-(benzyloxy)phenoxy)butane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyloxy)phenoxy)butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzyloxy and phenoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-(Benzyloxy)phenoxy)butan-1-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
The tetrahydropyranyl (THP) group in the analog from offers reversible protection of hydroxyl groups, contrasting with the stable benzyloxy ether in the target compound .
Solubility and Reactivity: The methoxy substituent in 4-(4-methoxyphenyl)butan-1-ol enhances polarity and aqueous solubility compared to the benzyloxy analog, which is more lipophilic . Benzyloxy groups require harsher conditions (e.g., hydrogenolysis) for deprotection compared to THP groups, which are acid-labile .
Synthetic Approaches :
- ATB1095 () is synthesized via esterification and benzyl ether formation, suggesting that similar methods could apply to the target compound with adjusted starting materials .
methoxy) could modulate bioactivity .
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